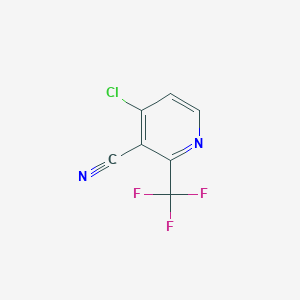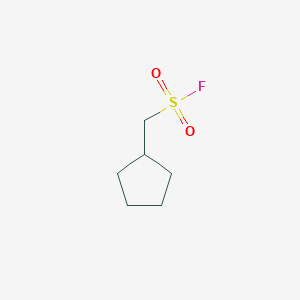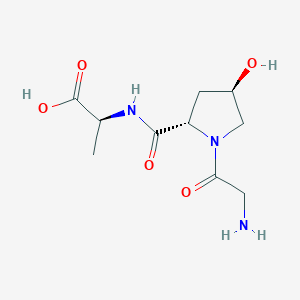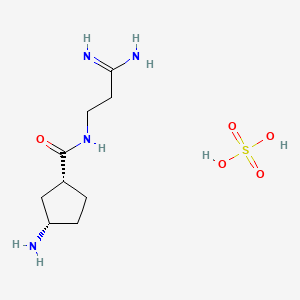
7-Iodo-8-methylquinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Iodo-8-methylquinolin-3-amine is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-8-methylquinolin-3-amine typically involves the iodination of 8-methylquinolin-3-amine. One common method is the Sandmeyer reaction, where the amino group of 8-methylquinolin-3-amine is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide as catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding amine.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the iodine with an azide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: 8-Methylquinolin-3-amine.
Substitution: 7-Azido-8-methylquinolin-3-amine.
科学的研究の応用
7-Iodo-8-methylquinolin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.
作用機序
The mechanism of action of 7-Iodo-8-methylquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can enhance the compound’s ability to bind to these targets, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antimicrobial or antiviral effects.
類似化合物との比較
8-Methylquinolin-3-amine: Lacks the iodine atom, which may result in different biological activities and chemical reactivity.
7-Bromo-8-methylquinolin-3-amine: Similar structure with a bromine atom instead of iodine, potentially leading to different binding affinities and reactivity.
7-Chloro-8-methylquinolin-3-amine: Contains a chlorine atom, which can also affect its chemical and biological properties.
Uniqueness: The presence of the iodine atom in 7-Iodo-8-methylquinolin-3-amine makes it unique compared to its halogenated counterparts. Iodine’s larger atomic size and higher polarizability can enhance the compound’s interactions with biological targets, potentially leading to improved efficacy in certain applications.
特性
分子式 |
C10H9IN2 |
|---|---|
分子量 |
284.10 g/mol |
IUPAC名 |
7-iodo-8-methylquinolin-3-amine |
InChI |
InChI=1S/C10H9IN2/c1-6-9(11)3-2-7-4-8(12)5-13-10(6)7/h2-5H,12H2,1H3 |
InChIキー |
IAFJFPZNDZDPJH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=CC(=CN=C12)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Chloro-5-iodo-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13155555.png)


![4-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13155572.png)






